Cas no 61686-79-1 (1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 2,4(1H,3H)-Pyrimidinedione, 3-methyl-1-(phenylmethyl)-
- 1-benzyl-3-methylpyrimidine-2,4-dione
- 1-BENZYL-3-METHYLURACIL
- 1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 61686-79-1
- AKOS040792162
- DTXSID60518934
- n1-benzyl-n3-methyluracil
- 1-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione
- EN300-1700186
- SCHEMBL9118024
-
- Inchi: 1S/C12H12N2O2/c1-13-11(15)7-8-14(12(13)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
- InChI Key: OSKCTFCFDFVEQE-UHFFFAOYSA-N
- SMILES: O=C1N(C)C(C=CN1CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 216.08996
- Monoisotopic Mass: 216.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 40.6Ų
Experimental Properties
- PSA: 40.62
1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1700186-0.05g |
1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
61686-79-1 | 91% | 0.05g |
$166.0 | 2023-09-20 | |
| Enamine | EN300-1700186-0.1g |
1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
61686-79-1 | 91% | 0.1g |
$248.0 | 2023-09-20 | |
| Enamine | EN300-1700186-0.25g |
1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
61686-79-1 | 91% | 0.25g |
$353.0 | 2023-09-20 | |
| Enamine | EN300-1700186-0.5g |
1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
61686-79-1 | 91% | 0.5g |
$557.0 | 2023-09-20 | |
| Enamine | EN300-1700186-1.0g |
1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
61686-79-1 | 91% | 1g |
$714.0 | 2023-06-04 | |
| Enamine | EN300-1700186-2.5g |
1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
61686-79-1 | 91% | 2.5g |
$1399.0 | 2023-09-20 | |
| Enamine | EN300-1700186-5.0g |
1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
61686-79-1 | 91% | 5g |
$2070.0 | 2023-06-04 | |
| Enamine | EN300-1700186-10.0g |
1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
61686-79-1 | 91% | 10g |
$3069.0 | 2023-06-04 | |
| Enamine | EN300-1700186-1g |
1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
61686-79-1 | 91% | 1g |
$714.0 | 2023-09-20 | |
| Enamine | EN300-1700186-5g |
1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
61686-79-1 | 91% | 5g |
$2070.0 | 2023-09-20 |
1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
1-Benzyloxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
The compound 61686-79-1, also known as 1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of tetrahydropyrimidinediones, which are known for their versatile chemical properties and potential biological activities. The molecule's structure features a benzyl group attached to the pyrimidine ring system, along with a methyl substituent, making it a unique derivative within this class.
Recent studies have highlighted the importance of tetrahydropyrimidinediones in drug design due to their ability to act as scaffolds for various bioactive molecules. The benzyl group in this compound contributes to its lipophilicity, enhancing its ability to cross biological membranes. This property makes it particularly useful in the development of targeted drug delivery systems. Furthermore, the methyl substituent plays a critical role in modulating the compound's electronic properties, which can influence its interaction with biological targets such as enzymes or receptors.
One of the most intriguing aspects of 1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is its potential as a bioisostere. Bioisosteres are structural analogs of biologically active compounds that can retain or enhance their activity while improving pharmacokinetic properties. By replacing certain functional groups with others that maintain similar electronic and steric profiles, this compound can serve as a valuable tool in medicinal chemistry for optimizing drug candidates.
Recent advancements in synthetic methodologies have made it possible to produce this compound with high efficiency and purity. Researchers have developed novel routes involving multicomponent reactions and catalytic processes, which not only simplify the synthesis but also reduce the environmental footprint of production. These methods are particularly advantageous for large-scale manufacturing in the pharmaceutical industry.
In terms of applications, 1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has shown promise in several therapeutic areas. For instance, it has been investigated as a potential anticancer agent, where its ability to inhibit specific kinases involved in tumor growth has been demonstrated in preclinical studies. Additionally, this compound has been explored for its role in modulating neurodegenerative diseases by targeting key pathways associated with neuroinflammation and oxidative stress.
Another emerging application of this compound is in the field of drug delivery systems. Its unique chemical structure allows for the conjugation with various targeting ligands or stimuli-responsive moieties. For example, researchers have successfully attached this molecule to nanoparticles designed for delivering anticancer drugs directly to tumor sites. This approach not only enhances drug efficacy but also minimizes systemic toxicity.
The environmental impact of synthesizing and using this compound has also been a topic of recent research. Studies have shown that under certain conditions, this molecule can undergo biodegradation through enzymatic pathways. This finding is significant for ensuring that its use does not contribute adversely to environmental sustainability.
In conclusion,1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No: 61686-79-1) is a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers in drug discovery and development. As new synthetic methods and applications continue to emerge, this compound is poised to play an even more significant role in advancing modern medicine and materials science.
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